molecular formula C18H18ClN3O3 B4082133 N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4082133
M. Wt: 359.8 g/mol
InChI Key: KGGZBHJZYBVPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as JNJ-5207852 and is a selective antagonist of the cannabinoid CB1 receptor.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide involves its selective antagonism of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system and is involved in various physiological processes, including pain, appetite, and mood regulation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to reduce food intake in rats and to inhibit the rewarding effects of drugs of abuse, such as cocaine and morphine. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor activation without the confounding effects of other receptors. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of interest is the potential use of this compound in the treatment of obesity and other metabolic disorders. Another area of interest is the study of the role of the CB1 receptor in various physiological processes, such as pain and inflammation. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have a high affinity for the CB1 receptor and can be used as a tool to study the physiological and behavioral effects of CB1 receptor activation.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-12-4-6-14(11-15(12)19)20-18(23)13-5-7-16(17(10-13)22(24)25)21-8-2-3-9-21/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGZBHJZYBVPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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